Vasoactive intestinal peptide (7-11)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Vasoactive intestinal peptide (VIP) is a neuropeptide that plays a crucial role in the regulation of various physiological processes. VIP is a 28-amino acid peptide that is synthesized by neurons in the central and peripheral nervous systems, as well as by endocrine cells in the gastrointestinal tract. The peptide is known to exert a wide range of effects on various target tissues, including smooth muscle, immune cells, and neurons, among others. One of the most interesting aspects of VIP is its ability to modulate immune responses, making it a promising target for the development of novel therapeutic agents.

Mecanismo De Acción

Vasoactive intestinal peptide (7-11) exerts its effects by binding to specific receptors on target cells, known as VPAC1 and VPAC2 receptors. Activation of these receptors leads to the activation of various intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphatidylinositol (PI) pathways. These pathways ultimately lead to changes in gene expression, ion channel activity, and other cellular processes.

Biochemical and Physiological Effects

Vasoactive intestinal peptide (7-11) has a wide range of biochemical and physiological effects, including vasodilation, smooth muscle relaxation, and the regulation of hormone secretion. The peptide is also known to modulate immune cell function, including T cells, B cells, and macrophages. In addition, Vasoactive intestinal peptide (7-11) has been shown to promote neuroprotection and enhance neuronal survival in various models of neurological disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Vasoactive intestinal peptide (7-11) in lab experiments is its ability to modulate immune responses, making it a useful tool for studying the immune system. However, Vasoactive intestinal peptide (7-11) can be difficult to work with due to its rapid degradation in vivo, which can limit its effectiveness in certain experimental settings.

Direcciones Futuras

There are several potential areas of future research in the field of Vasoactive intestinal peptide (7-11). One area of interest is the development of novel therapeutic agents that target Vasoactive intestinal peptide (7-11) receptors, which could have applications in the treatment of various inflammatory and autoimmune diseases. Another area of interest is the study of Vasoactive intestinal peptide (7-11)'s effects on the gut-brain axis, which could have implications for the treatment of gastrointestinal disorders. Finally, further research is needed to fully understand the mechanisms underlying Vasoactive intestinal peptide (7-11)'s neuroprotective effects and its potential applications in the treatment of neurological disease.

In conclusion, Vasoactive intestinal peptide (7-11) is a neuropeptide with a wide range of physiological effects, including the modulation of immune responses. Despite its limitations, Vasoactive intestinal peptide (7-11) has significant potential as a therapeutic target for various disease states, and further research is needed to fully understand its mechanisms of action and potential applications.

Métodos De Síntesis

Vasoactive intestinal peptide (7-11) is synthesized by neurons and endocrine cells through a series of enzymatic reactions. The precursor molecule, prepro-Vasoactive intestinal peptide (7-11), is first cleaved into pro-Vasoactive intestinal peptide (7-11), which is then further processed into the mature peptide. The final product is then packaged into secretory vesicles and released into the extracellular space upon stimulation.

Aplicaciones Científicas De Investigación

Vasoactive intestinal peptide (7-11) has been extensively studied for its therapeutic potential in various disease states, including inflammatory bowel disease, asthma, and autoimmune disorders. The peptide's ability to modulate immune responses has been of particular interest, and several studies have shown that Vasoactive intestinal peptide (7-11) can reduce inflammation and promote tissue repair in animal models of these diseases.

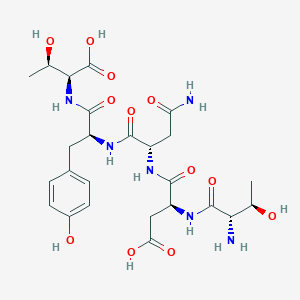

Propiedades

Número CAS |

107531-14-6 |

|---|---|

Nombre del producto |

Vasoactive intestinal peptide (7-11) |

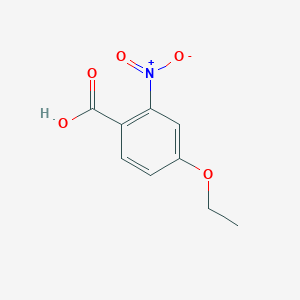

Fórmula molecular |

C25H36N6O12 |

Peso molecular |

612.6 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C25H36N6O12/c1-10(32)19(27)24(41)30-16(9-18(36)37)22(39)29-15(8-17(26)35)21(38)28-14(7-12-3-5-13(34)6-4-12)23(40)31-20(11(2)33)25(42)43/h3-6,10-11,14-16,19-20,32-34H,7-9,27H2,1-2H3,(H2,26,35)(H,28,38)(H,29,39)(H,30,41)(H,31,40)(H,36,37)(H,42,43)/t10-,11-,14+,15+,16+,19+,20+/m1/s1 |

Clave InChI |

HZUXWTFTXZRVQJ-HHMSKVAWSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |

SMILES |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |

SMILES canónico |

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |

Secuencia |

TDNYT |

Sinónimos |

vasoactive intestinal peptide (7-11) VIP (7-11) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R,5R)-2,4-Dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B34025.png)

![N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-2-phenylacetamide](/img/structure/B34053.png)

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)